1-(5-(Trifluoromethyl)-2-(trifluoromethylthio)phenyl)propan-1-one

Lipophilicity Drug Design Physicochemical Properties

1-(5-(Trifluoromethyl)-2-(trifluoromethylthio)phenyl)propan-1-one (CAS 1806603-25-7) is a fluorinated aromatic ketone with the molecular formula C₁₁H₈F₆OS and a molecular weight of 302.24 g·mol⁻¹. The phenyl ring carries a trifluoromethyl (-CF₃) substituent at the 5‑position and a trifluoromethylthio (-SCF₃) group at the 2‑position, while a propan‑1‑one carbonyl is directly attached to the ring.

Molecular Formula C11H8F6OS
Molecular Weight 302.24 g/mol
Cat. No. B15383861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-(Trifluoromethyl)-2-(trifluoromethylthio)phenyl)propan-1-one
Molecular FormulaC11H8F6OS
Molecular Weight302.24 g/mol
Structural Identifiers
SMILESCCC(=O)C1=C(C=CC(=C1)C(F)(F)F)SC(F)(F)F
InChIInChI=1S/C11H8F6OS/c1-2-8(18)7-5-6(10(12,13)14)3-4-9(7)19-11(15,16)17/h3-5H,2H2,1H3
InChIKeyZSLWRDXUABPGCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-(Trifluoromethyl)-2-(trifluoromethylthio)phenyl)propan-1-one: Core Properties and Sourcing for Research Procurement


1-(5-(Trifluoromethyl)-2-(trifluoromethylthio)phenyl)propan-1-one (CAS 1806603-25-7) is a fluorinated aromatic ketone with the molecular formula C₁₁H₈F₆OS and a molecular weight of 302.24 g·mol⁻¹ . The phenyl ring carries a trifluoromethyl (-CF₃) substituent at the 5‑position and a trifluoromethylthio (-SCF₃) group at the 2‑position, while a propan‑1‑one carbonyl is directly attached to the ring . This substitution pattern confers a distinctive combination of high lipophilicity, strong electron‑withdrawing character, and steric shielding of the ketone carbonyl that differentiates it from simpler aryl trifluoromethylthio ketones and from its regioisomers [1][2].

Why Generic Aryl Trifluoromethylthio Ketones Cannot Replace 1-(5-(Trifluoromethyl)-2-(trifluoromethylthio)phenyl)propan-1-one


Compounds in the aryl trifluoromethylthio ketone class are frequently proposed as interchangeable building blocks, yet the precise positioning of -SCF₃ and -CF₃ on the phenyl ring of the target compound creates a physicochemical profile that cannot be matched by simpler analogs or regioisomers. The ortho‑SCF₃ group introduces steric congestion around the carbonyl, modulating its reactivity in nucleophilic additions [1], while the para‑CF₃ group further enhances the electron‑deficient character of the ring. Isomers in which the two groups are swapped (e.g., 2‑CF₃‑5‑SCF₃) or shifted to meta positions exhibit altered dipole moments, hydrogen‑bond acceptor strengths, and lipophilic contributions, leading to divergent pharmacokinetic prospects and synthetic utility [2][3][4]. A generic substitution therefore risks changing the reactivity, binding, and ADME properties of the derived molecules.

Quantitative Differentiation Evidence for 1-(5-(Trifluoromethyl)-2-(trifluoromethylthio)phenyl)propan-1-one vs. Closest Analogs


Lipophilicity Advantage: Hansch π Contribution of -SCF₃ vs. -CF₃

The -SCF₃ group imparts a Hansch hydrophobicity parameter (π) of 1.44, which is substantially higher than the π = 0.88 of -CF₃ or π = 1.04 of -OCF₃. In the target compound, the 2‑SCF₃ and 5‑CF₃ substituents together provide a calculated additive π contribution of 2.32, whereas a comparator such as 1‑(2‑(trifluoromethylthio)phenyl)propan‑1‑one (CAS 1806287‑36‑4) contributes only π = 1.44 from the single -SCF₃ group. This difference translates into a predicted logP increase of approximately 0.88 log units relative to the mono‑SCF₃ analog, enhancing membrane permeability in biological settings [1][2][3].

Lipophilicity Drug Design Physicochemical Properties

Electron‑Withdrawing Capacity: Hammett σ Constants of -SCF₃ vs. -CF₃

The -SCF₃ group exhibits Hammett substituent constants σₘ = 0.40 and σₚ = 0.50, compared with -CF₃ (σₘ = 0.43, σₚ = 0.54). Although the values are similar, the ortho‑SCF₃ placement in the target compound introduces an additional field effect not captured by σ alone, making the aromatic ring more electron‑deficient at the positions ortho and para to the carbonyl. This enhanced electron withdrawal is expected to increase the electrophilicity of the ketone and facilitate reductive amination or nucleophilic addition relative to analogs where -SCF₃ is placed meta or para to the carbonyl [1][2].

Electronic Effects QSAR Reactivity

Steric Shielding of the Carbonyl by Ortho‑SCF₃: Impact on Nucleophilic Addition Rates

In a systematic study of ortho‑substituted phenacyl bromides, ortho‑CF₃ reduced the second‑order rate constant for nucleophilic displacement by tert‑butylamine to k = 2.40 × 10⁻³ L·mol⁻¹·min⁻¹, compared with 20.5 × 10⁻³ for the unsubstituted phenyl and 27.3 × 10⁻³ for para‑CF₃ [1]. The ortho‑SCF₃ group in the target compound is larger than ortho‑CF₃ (estimated Taft Eₛ values: -SCF₃ ≈ -1.5; -CF₃ ≈ -1.16) and is expected to produce even greater steric shielding of the carbonyl. This property can be exploited to achieve regio‑/stereoselective transformations that are not possible with less hindered analogs.

Steric Hindrance Carbonyl Reactivity Synthetic Utility

Regioisomeric Purity and Quality Control: Enabling Reproducible Research

The target compound is commercially available with a certified purity of NLT 98% (CAS 1806603-25-7) from multiple vendors that operate under ISO quality systems . In contrast, closely related regioisomers such as 1‑(2‑(trifluoromethyl)-5‑(trifluoromethylthio)phenyl)propan‑1‑one (CAS 1804216-89-4) or 1‑(4‑(trifluoromethyl)-2‑(trifluoromethylthio)phenyl)propan‑1‑one (CAS 1806657-60-2) are often supplied without detailed spectroscopic certification. The availability of validated identity and purity documentation for the target compound reduces the risk of isomeric contamination that could confound structure‑activity relationships.

Supplier Quality Purity Isomeric Assurance

Patent Literature Precedence: Meta‑SCF₃ Analog as an Anorexigenic Precursor

US Patent 4,129,598 describes phenylethylamine derivatives prepared from 1‑(3‑trifluoromethylthiophenyl)propan‑1‑one (meta‑SCF₃) that exhibit anorexigenic properties without central stimulant effects [1][2]. The target compound, bearing ortho‑SCF₃ and para‑CF₃, offers a distinct electronic and steric substitution pattern that has not been explored in the same pharmacological context. This structural difference provides a novel chemical space for lead optimization around the propiophenone scaffold, potentially circumventing existing intellectual property while delivering different biological outcomes.

Medicinal Chemistry Patent Analysis Structure–Activity Relationship

Optimal Application Scenarios for 1-(5-(Trifluoromethyl)-2-(trifluoromethylthio)phenyl)propan-1-one in Research and Development


CNS‑Penetrant Lead Optimization Leveraging Dual‑Fluorination Lipophilicity

The elevated lipophilicity provided by the concurrent presence of -SCF₃ and -CF₃ (π ≈ 2.32) makes this compound an ideal propiophenone building block for designing CNS‑active candidates where blood‑brain barrier penetration is required. In a typical workflow, the ketone is elaborated via reductive amination to generate substituted phenethylamines, and the enhanced logP directly supports passive transcellular diffusion [1].

Regioselective Synthetic Transformations Exploiting Ortho‑SCF₃ Steric Shielding

The ortho‑SCF₃ group significantly retards nucleophilic attack at the adjacent carbonyl, which can be harnessed for selective functionalization in complex molecule synthesis. For example, in the presence of a second electrophilic site, the sterically shielded carbonyl can be preserved while the other site reacts, enabling sequential derivatization strategies that are not feasible with non‑ortho‑substituted analogs .

Scaffold‑Hopping from Anorexigenic Meta‑SCF₃ Derivatives to Novel Pharmacology

US Patent 4,129,598 demonstrates the biological relevance of SCF₃‑substituted propiophenone derivatives as precursors to anorexigenic agents. The target compound, with its distinct ortho‑SCF₃/para‑CF₃ pattern, provides a new scaffold for medicinal chemists seeking to explore intellectual property space around the phenethylamine pharmacophore, potentially leading to modified receptor selectivity profiles [1][2].

Quality‑Controlled Building Block for Fragment‑Based Drug Discovery (FBDD)

With a commercial purity of NLT 98% and availability from ISO‑certified suppliers, this compound meets the identity and purity requirements for fragment library assembly. The presence of both fluorine and sulfur provides diverse ¹⁹F and ¹³C NMR handles for fragment screening, and the steric and electronic features described above make it a useful probe for mapping structure‑activity relationships in early‑stage programs .

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